![molecular formula C24H21N5O2 B6117478 2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol](/img/structure/B6117478.png)
2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol
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Overview
Description
2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of triazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol typically involves the reaction of 5,6-diphenyl-1,2,4-triazine with appropriate hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic and triazine moieties allow for substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of halogenated or alkylated products.
Scientific Research Applications
2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical processes. Additionally, its hydrazinylidene and phenolic groups allow it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: Known for its use as a colorimetric reagent for iron detection.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: Used as a UV absorber and stabilizer in polymer formulations.
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N,N-diethylacetamide: Employed in various chemical synthesis applications.
Uniqueness
2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol stands out due to its unique combination of triazine, hydrazinylidene, and phenolic groups, which confer distinct chemical reactivity and potential biological activities. Its ability to form stable complexes with metal ions and participate in redox reactions makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c1-2-31-20-14-13-19(21(30)15-20)16-25-28-24-26-22(17-9-5-3-6-10-17)23(27-29-24)18-11-7-4-8-12-18/h3-16,30H,2H2,1H3,(H,26,28,29)/b25-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIODHVWMCBCDV-PCLIKHOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=N/NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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